![molecular formula C15H14ClN3O2S B5521524 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5521524.png)
4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a chloroimidazo[1,2-a]pyridine core and a dimethylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent chlorination and sulfonation reactions are then performed to introduce the chloro and dimethylbenzenesulfonamide groups, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline the synthesis.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 6-position of the imidazo[1,2-a]pyridine core is reactive and can undergo nucleophilic aromatic substitution. Typical reagents include amines, thiols, or alkoxides under basic conditions (e.g., NaH, K₂CO₃ in DMF or DMSO) .
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Chlorine substitution | Amine nucleophiles (e.g., NH₂R) | Substituted imidazo[1,2-a]pyridine derivatives |
Sulfonamide hydrolysis | Strong acid/base (e.g., H₂SO₄, KOH) | Benzenesulfonic acid derivatives |
Sulfonamide Group Reactions
The N,N-dimethylbenzenesulfonamide moiety may participate in:
-
Hydrolysis : Under acidic or basic conditions, the sulfonamide can convert to a sulfonic acid (ArSO₃H) .
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Electrophilic aromatic substitution : The sulfonamide group activates the benzene ring for reactions like nitration or halogenation .
Oxidation/Reduction
The heterocyclic core may undergo oxidation (e.g., KMnO₄) to form oxo derivatives or reduction (e.g., LiAlH₄) to yield amino derivatives .
Key Reaction Mechanisms
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: It serves as a tool in biochemical studies, helping researchers understand enzyme mechanisms and metabolic pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases.
Industry: Its unique properties make it valuable in the manufacturing of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in therapeutic applications. The exact molecular targets and pathways would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzoate
Uniqueness: 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs. These properties make it particularly useful in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-18(2)22(20,21)13-6-3-11(4-7-13)14-10-19-9-12(16)5-8-15(19)17-14/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCOPRZCOYAACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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